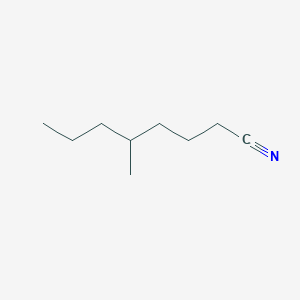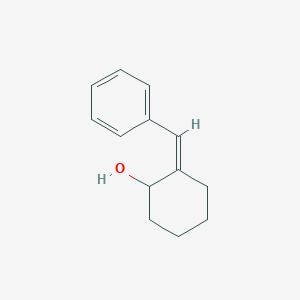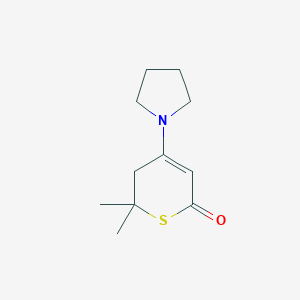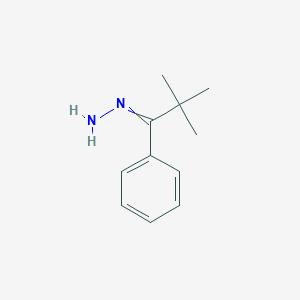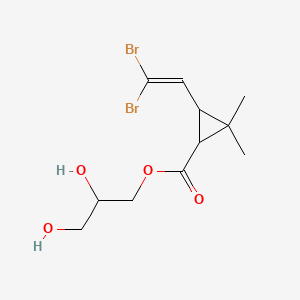
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₆Br₂O₄ and a molecular weight of 372.05 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dibromoethenyl and dimethyl groups, as well as a dihydroxypropyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of Dibromoethenyl Group: The dibromoethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromoethenyl group can be reduced to form a less halogenated or non-halogenated alkene.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The dihydroxypropyl group may enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropyl 3-(2-bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with one less bromine atom.
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with chlorine atoms instead of bromine.
2,3-Dihydroxypropyl 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of the dibromoethenyl group in 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate makes it unique compared to its analogs. The bromine atoms contribute to its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
82045-65-6 |
|---|---|
分子式 |
C11H16Br2O4 |
分子量 |
372.05 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16Br2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3 |
InChIキー |
BJYDGVNYDVZKIS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)OCC(CO)O)C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



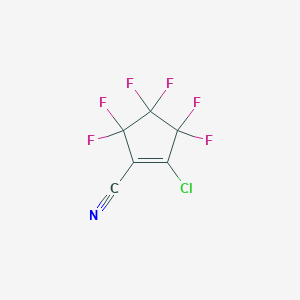
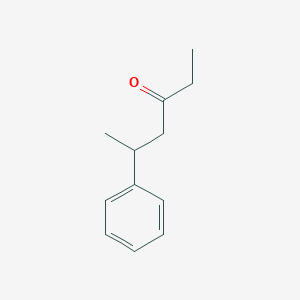
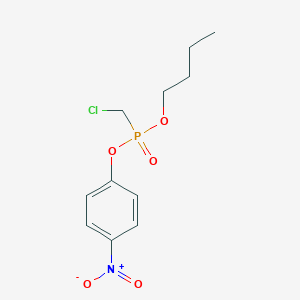
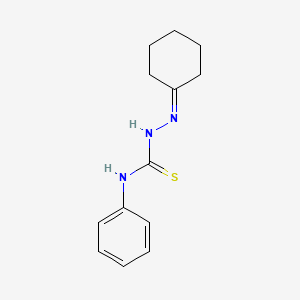
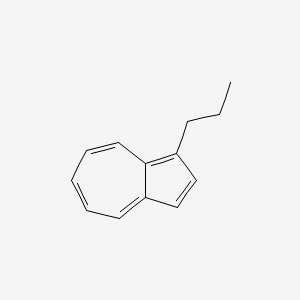
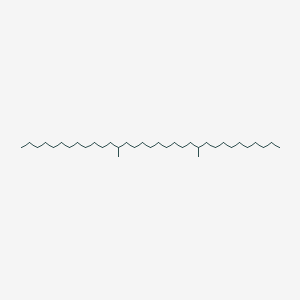
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
